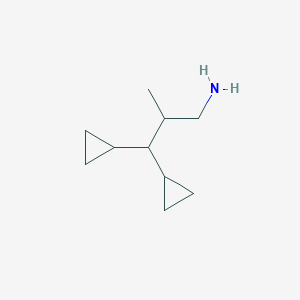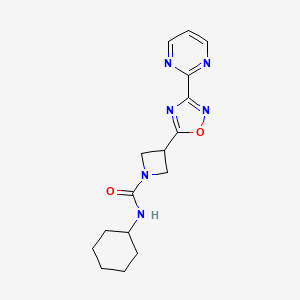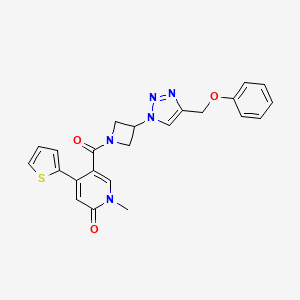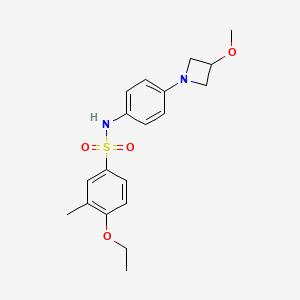
3,3-Dicyclopropyl-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dicyclopropyl-2-methylpropan-1-amine, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPA is a cyclic tertiary amine, which means it contains a nitrogen atom with three alkyl groups attached to it. This unique structure makes it a promising candidate for drug development, particularly in the field of neuroscience.
作用機序
3,3-Dicyclopropyl-2-methylpropan-1-amine is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly acetylcholine and dopamine. These neurotransmitters play a critical role in cognitive function, learning, and memory. By modulating their activity, 3,3-Dicyclopropyl-2-methylpropan-1-amine may help to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects
3,3-Dicyclopropyl-2-methylpropan-1-amine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may help to improve cognitive function. Additionally, 3,3-Dicyclopropyl-2-methylpropan-1-amine has been shown to reduce neuroinflammation and oxidative stress, which are both implicated in the development of neurological disorders.
実験室実験の利点と制限
One advantage of using 3,3-Dicyclopropyl-2-methylpropan-1-amine in lab experiments is its high potency and selectivity for certain neurotransmitters. This makes it a useful tool for studying the role of these neurotransmitters in various biological processes. However, one limitation is that 3,3-Dicyclopropyl-2-methylpropan-1-amine has not yet been extensively studied in humans, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several potential future directions for research on 3,3-Dicyclopropyl-2-methylpropan-1-amine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 3,3-Dicyclopropyl-2-methylpropan-1-amine in humans. Finally, 3,3-Dicyclopropyl-2-methylpropan-1-amine could be used as a tool for studying the role of certain neurotransmitters in various biological processes, which could lead to a better understanding of the mechanisms underlying neurological disorders.
合成法
The synthesis of 3,3-Dicyclopropyl-2-methylpropan-1-amine can be achieved through a multi-step process starting with commercially available starting materials. The first step involves the reaction of cyclopropylmethylamine with acetone to form a ketimine intermediate. This intermediate is then reduced with sodium borohydride to yield the desired product, 3,3-Dicyclopropyl-2-methylpropan-1-amine. The overall yield of this process is approximately 60%, making it a practical and efficient method for synthesizing 3,3-Dicyclopropyl-2-methylpropan-1-amine.
科学的研究の応用
3,3-Dicyclopropyl-2-methylpropan-1-amine has been the focus of numerous scientific studies due to its potential therapeutic applications. One area of research has been its use as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In preclinical studies, 3,3-Dicyclopropyl-2-methylpropan-1-amine has shown promising results in improving cognitive function and reducing neuroinflammation.
特性
IUPAC Name |
3,3-dicyclopropyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-10H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSKQTZOIAJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dicyclopropyl-2-methylpropan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2784442.png)

![4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline](/img/structure/B2784445.png)

![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride](/img/structure/B2784449.png)

![2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione](/img/structure/B2784451.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2784455.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)

![Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate](/img/structure/B2784460.png)
![3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2784462.png)
